N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Description
Structurally, it features an imidazo[1,2-a]pyridine core fused with a carbohydrazide moiety and substituted with a 4-fluoro-3-iodophenyl group via a methylene bridge.
The synthesis of such compounds typically involves multi-component cascade reactions. For example, similar derivatives are synthesized via a five-component protocol involving cyanoacetohydrazide, nitroacetophenone, and diamines in ethanol/water mixtures, yielding high efficiency and functional group tolerance .
Properties
IUPAC Name |
N-[(E)-(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FIN4O/c16-12-2-1-10(7-13(12)17)9-19-20-15(22)11-3-5-21-6-4-18-14(21)8-11/h1-9H,(H,20,22)/b19-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMNRJWQPSQVDW-DJKKODMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC3=NC=CN3C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=NC=CN3C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FIN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the Fluoro and Iodo Substituents: Halogenation reactions are used to introduce the fluorine and iodine atoms onto the phenyl ring. This can be done using reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Condensation with Carbohydrazide: The final step involves the condensation of the halogenated imidazo[1,2-a]pyridine with carbohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, potentially converting it to an amine.
Substitution: The halogen atoms (fluorine and iodine) on the phenyl ring can be substituted by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives
Biological Activity
N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity, and case studies that highlight its therapeutic potential.
- Molecular Formula : C15H10FIN4O
- Molecular Weight : 408.18 g/mol
- CAS Number : 2209093-30-9
Synthesis
The synthesis of this compound involves several steps, typically starting from imidazopyridine derivatives. The process generally includes the formation of the hydrazone linkage between the imidazopyridine and the substituted phenyl group. This synthetic route can be optimized to enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated that imidazopyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, this compound has been evaluated for its anticancer properties against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia) using the MTT assay.
Cytotoxicity Results :
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MCF-7 | 22.6 |
| 7d | HT-29 | 13.4 |
| 9 | K562 | >100 |
The compound showed the best cytotoxic activity in the MCF-7 and HT-29 cell lines, with IC50 values indicating moderate potency. The mechanism of action appears to involve cell cycle arrest in the G0/G1 phase, which was confirmed through flow cytometry analysis.
The biological activity is hypothesized to be mediated through multiple pathways, including:
- Cell Cycle Arrest : As indicated by flow cytometry results, treatment with compound 7d caused a significant increase in cells arrested at the G0/G1 phase.
- Inhibition of Tubulin Polymerization : Related compounds have shown similar mechanisms where they inhibit microtubule formation, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of imidazopyridine derivatives in clinical settings:
- Study on Colon Cancer : A study involving a series of imidazopyridine derivatives demonstrated their potential as selective p110α inhibitors with promising anticancer activity against colon cancer cell lines.
- Antiviral Activity : Other derivatives have shown antiviral properties against various DNA and RNA viruses, suggesting a broader therapeutic profile for compounds related to this compound.
Comparison with Similar Compounds
Elemental Analysis and Melting Points
Spectral and Stability Data
Q & A
Q. What are the most efficient synthetic routes for preparing N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide and structurally related analogs?
A five-component cascade reaction protocol offers a catalyst-free, environmentally benign approach for synthesizing imidazo[1,2-a]pyridine carbohydrazide derivatives. Key steps include N,N-acetal formation, Knoevenagel condensation, and cyclization, using water/ethanol solvents and functional group-tolerant reagents . Alternative strategies, such as one-pot Friedel-Crafts acylation with AlCl₃ catalysis, enable regioselective functionalization at the C-3 position of the imidazo[1,2-a]pyridine core, which is critical for downstream modifications .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
Routine characterization involves:
- ¹H/¹³C NMR : To confirm hydrogen and carbon environments (e.g., imine protons at δ 8.1–8.5 ppm, aromatic carbons at δ 110–160 ppm) .
- HRMS : Validates molecular weight and elemental composition (e.g., deviation < 2 ppm) .
- IR spectroscopy : Identifies functional groups such as C=O stretches (~1650–1720 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹) .
- Melting point analysis : Provides purity indicators (e.g., sharp melting ranges within 2°C) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve yield discrepancies in multi-component syntheses?
Yield variations (e.g., 51% vs. 66% in similar scaffolds) often arise from solvent polarity, temperature, or reagent stoichiometry. For example:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction purification. Water/ethanol mixtures improve atom economy but limit substrate scope .
- Catalyst screening : Transition-metal catalysts (e.g., Pd) or Lewis acids (AlCl₃) may accelerate cyclization but introduce compatibility issues with halogenated substrates .
Documented protocols recommend iterative optimization of time, temperature, and reagent ratios using design-of-experiments (DoE) methodologies .
Q. What computational and experimental strategies are used to analyze structure-activity relationships (SAR) for pharmacological applications?
- Docking studies : Imidazo[1,2-a]pyridine derivatives are screened against validated targets (e.g., GABA receptors) using software like AutoDock Vina. Acetylated analogs show enhanced binding due to hydrophobic interactions at the C-3 position .
- In vitro assays : Antileishmanial/antitrypanosomal activity is evaluated via IC₅₀ measurements against parasite cultures, with cytotoxicity assessed using mammalian cell lines .
- Functional group substitution : Electron-withdrawing groups (e.g., nitro, fluoro) at the phenyl ring modulate bioavailability and target affinity .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may indicate tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns ambiguous signals .
- Recrystallization : Purifies compounds to >98% HPLC purity, eliminating solvent or byproduct interference .
- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., diethyl dicarboxylate derivatives) validates assignments .
Q. What methodologies enable scalable synthesis while maintaining regioselectivity?
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields in cyclization steps .
- Protecting group strategies : Temporary protection of hydrazide or carbonyl groups prevents side reactions during multi-step syntheses .
- Flow chemistry : Continuous reactors enhance reproducibility for large-scale production of intermediates .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
